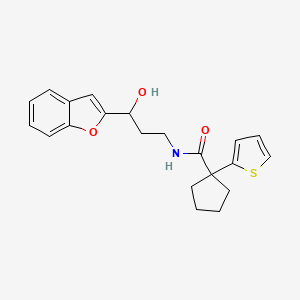
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as BCP-NH or BCPN, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its binding to the sigma-1 receptor. This binding leads to the modulation of various cellular pathways, including calcium signaling, oxidative stress, and protein folding. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have neuroprotective effects in various models of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also been shown to decrease the production of inflammatory cytokines, which are involved in the progression of various neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the role of this receptor in various physiological processes. However, one limitation of using N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its relatively low potency compared to other sigma-1 receptor ligands. This may limit its usefulness in certain experiments.
Future Directions
There are several future directions for the study of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. One area of interest is the development of more potent sigma-1 receptor ligands based on the structure of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide. Another area of interest is the study of the role of the sigma-1 receptor in various neurological disorders, including depression, anxiety, and addiction. Finally, the development of more specific and selective sigma-1 receptor ligands may lead to the development of new treatments for these disorders.
Synthesis Methods
The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves a series of chemical reactions, starting with the reaction of 2-benzofuran carboxylic acid with 3-chloro-1-propanol to form 3-(benzofuran-2-yl)-3-hydroxypropionic acid. This intermediate is then reacted with thiophene-2-carboxylic acid to form the corresponding amide. Finally, the amide is cyclized to form N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
Scientific Research Applications
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the sigma-1 receptor, a protein that is involved in a variety of physiological processes, including neurotransmitter release, calcium signaling, and cell survival. N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been used as a tool to study the role of the sigma-1 receptor in various cellular and animal models.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c23-16(18-14-15-6-1-2-7-17(15)25-18)9-12-22-20(24)21(10-3-4-11-21)19-8-5-13-26-19/h1-2,5-8,13-14,16,23H,3-4,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJCDVUVEOBZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3=CC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2886327.png)
![3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2886329.png)
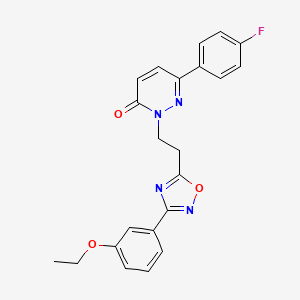

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxybenzyl)oxalamide](/img/structure/B2886334.png)
![Rel-(3aR,6aS)-hexahydro-1H-thieno[3,4-b]pyrrole 5,5-dioxide hydrochloride](/img/structure/B2886335.png)
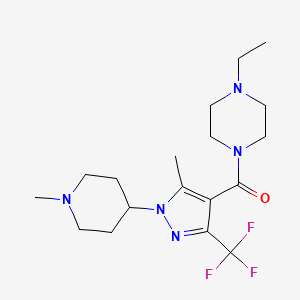


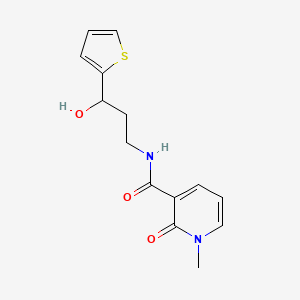
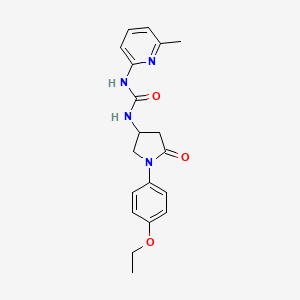
![3-(8-methyl-1,2-dihydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanoic acid](/img/structure/B2886342.png)
![(2-ethylbenzo[d]thiazol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2886343.png)